3-Deazacytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Deazacytidine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Deazacytidine (also known as 3-deaza-cytidine) is a nucleoside analogue derived from cytidine, notable for its potential therapeutic applications in oncology and epigenetic modulation. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant research findings.
This compound functions primarily as a DNA methyltransferase (DNMT) inhibitor , similar to its analogues azacitidine and decitabine. Its biological activity can be summarized as follows:
- Inhibition of DNA Methylation : By binding to DNMTs, this compound prevents the methylation of cytosine residues in DNA, leading to the reactivation of silenced genes and alterations in gene expression profiles.
- Incorporation into DNA and RNA : The compound is incorporated into both DNA and RNA during replication and transcription. This incorporation disrupts normal nucleic acid metabolism, contributing to its cytotoxic effects on rapidly dividing cancer cells.
- Induction of Apoptosis : The disruption in nucleic acid synthesis triggers cellular stress responses that can lead to apoptosis in cancer cells.
Efficacy in Cancer Treatment
Several studies have explored the efficacy of this compound in various cancer types:
- Myelodysplastic Syndromes (MDS) : A study indicated that treatment with this compound resulted in significant clinical responses in patients with MDS, showing improvements in blood counts and bone marrow function.
- Acute Myeloid Leukemia (AML) : Clinical trials demonstrated that this compound could enhance survival rates when compared to standard therapies. For instance, patients treated with this compound exhibited a median overall survival of approximately 10 months compared to shorter survival rates with conventional treatments.
Comparative Studies
A comparative analysis between this compound and other DNMT inhibitors revealed distinct advantages:
Compound | Mechanism of Action | Efficacy in MDS/AML | Side Effects |
---|---|---|---|
This compound | DNMT inhibition, incorporation into DNA/RNA | High | Mild to moderate toxicity |
Azacitidine | DNMT inhibition, incorporation into RNA/DNA | Moderate | Nausea, fatigue |
Decitabine | Primarily DNA incorporation | Variable | Myelosuppression |
Case Studies
Case Study 1 : In a clinical trial involving patients with advanced MDS, administration of this compound led to a response rate of 45% , with many patients achieving transfusion independence within three treatment cycles.
Case Study 2 : A patient diagnosed with refractory AML showed significant improvement after receiving this compound as a second-line treatment. The patient's bone marrow biopsy revealed reduced blast counts and improved hematologic parameters after two cycles.
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Common side effects include:
- Hematologic Toxicity : Thrombocytopenia and neutropenia are frequently observed, necessitating monitoring during treatment.
- Gastrointestinal Symptoms : Nausea and vomiting are reported but generally manageable with supportive care.
- Neurological Effects : Rare cases of neurological symptoms have been documented but require further investigation to establish causality.
Eigenschaften
CAS-Nummer |
28307-19-9 |
---|---|
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one |
InChI |
InChI=1S/C10H14N2O5/c11-5-1-2-12(7(14)3-5)10-9(16)8(15)6(4-13)17-10/h1-3,6,8-10,13,15-16H,4,11H2/t6-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
OGADSZTVCUXSOK-PEBGCTIMSA-N |
SMILES |
C1=CN(C(=O)C=C1N)C2C(C(C(O2)CO)O)O |
Isomerische SMILES |
C1=CN(C(=O)C=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)C=C1N)C2C(C(C(O2)CO)O)O |
Synonyme |
3-deazacytidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.